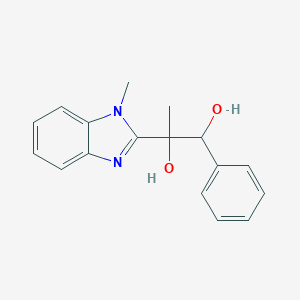
N,N-dibutyl-N-(3-chlorophenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibutyl-N-(3-chlorophenyl)amine is a chemical compound that belongs to the family of tertiary amines. It is commonly used as a reagent in organic synthesis and is also known for its potential as a therapeutic agent. In
Mechanism of Action
The mechanism of action of N,N-dibutyl-N-(3-chlorophenyl)amine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cholinesterase and tyrosinase. This inhibition can lead to a decrease in the production of certain neurotransmitters and melanin, respectively, which can have therapeutic effects.
Biochemical and Physiological Effects:
N,N-dibutyl-N-(3-chlorophenyl)amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, fungi, and bacteria. It has also been shown to decrease the production of melanin, which could be useful in the treatment of hyperpigmentation disorders. Additionally, it has been shown to inhibit the activity of cholinesterase, which could be useful in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N,N-dibutyl-N-(3-chlorophenyl)amine in lab experiments is its high yield synthesis method. Additionally, it exhibits a wide range of biological activities, making it useful for studying various biological processes. However, one limitation is its potential toxicity, which could make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N,N-dibutyl-N-(3-chlorophenyl)amine. One direction is to further study its potential as a therapeutic agent, particularly in the treatment of Alzheimer's disease. Another direction is to investigate its potential as a cholinesterase inhibitor in other neurological disorders. Additionally, further research could be done to explore its potential as an antitumor agent and its mechanism of action in inhibiting cancer cell growth.
Synthesis Methods
The synthesis of N,N-dibutyl-N-(3-chlorophenyl)amine involves the reaction of 3-chloroaniline with dibutylamine in the presence of a catalyst. The reaction takes place at elevated temperatures and produces the desired product in high yield. The purity of the product can be further improved by recrystallization.
Scientific Research Applications
N,N-dibutyl-N-(3-chlorophenyl)amine has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit a wide range of biological activities, including antitumor, antifungal, and antibacterial properties. It has also been investigated for its potential as a cholinesterase inhibitor, which could make it useful in the treatment of Alzheimer's disease.
properties
Product Name |
N,N-dibutyl-N-(3-chlorophenyl)amine |
|---|---|
Molecular Formula |
C14H22ClN |
Molecular Weight |
239.78 g/mol |
IUPAC Name |
N,N-dibutyl-3-chloroaniline |
InChI |
InChI=1S/C14H22ClN/c1-3-5-10-16(11-6-4-2)14-9-7-8-13(15)12-14/h7-9,12H,3-6,10-11H2,1-2H3 |
InChI Key |
QRDJTBINXZRGLG-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C1=CC(=CC=C1)Cl |
Canonical SMILES |
CCCCN(CCCC)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-pyrazinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B262396.png)
![1-[2-(1h-Imidazol-5-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B262398.png)

![Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate](/img/structure/B262405.png)
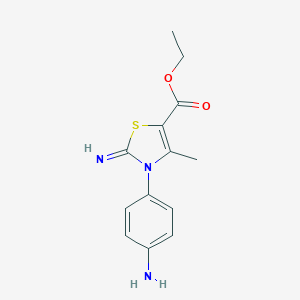
![N-(3-cyanothiophen-2-yl)-2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B262412.png)
![2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B262413.png)
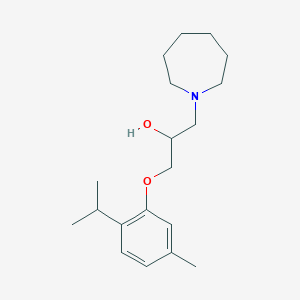
![N-[2-(diethylamino)-2-oxoethyl]benzamide](/img/structure/B262415.png)
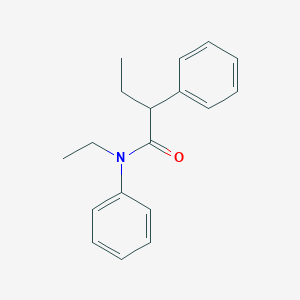
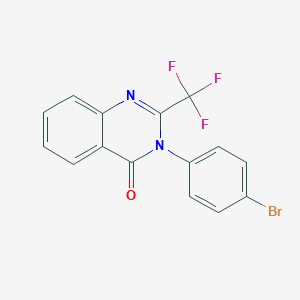
![2,6-Ditert-butyl-4-{[(4-isopropylphenyl)sulfonyl]oxyimino}-2,5-cyclohexadien-1-one](/img/structure/B262426.png)
